

Application Note: High-Efficiency Knockdown of Topoisomerase III Using siRNA

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Compound of Interest		
Compound Name:	Topoisomerase inhibitor 3	
Cat. No.:	B15138130	Get Quote

Introduction

Topoisomerase III (TOP3) is a critical enzyme that resolves topological challenges in DNA and RNA, playing essential roles in DNA replication, transcription, and the maintenance of genomic stability.[1][2] The human genome contains two main isoforms, TOP3A and TOP3B, which participate in distinct cellular processes. TOP3A, as part of the BTR (Bloom syndrome protein-TOP3A-RMI1/2) dissolvasome complex, is crucial for resolving DNA recombination intermediates such as double Holliday junctions.[1] TOP3B has been identified as a dual-activity topoisomerase acting on both DNA and RNA, and is required for the efficient replication of several positive-sense RNA viruses.[1][3]

Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in a sequence-specific manner.[4] This technology allows researchers to investigate the cellular functions of specific genes by observing the phenotypic consequences of their suppression.[5] Validating the efficiency of this knockdown at both the mRNA and protein levels is a critical step for ensuring that the observed effects are directly attributable to the silencing of the target gene.[6][7]

This document provides detailed protocols for the transfection of TOP3 siRNA into cultured mammalian cells and the subsequent validation of knockdown efficiency using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting.

Principle of the Method





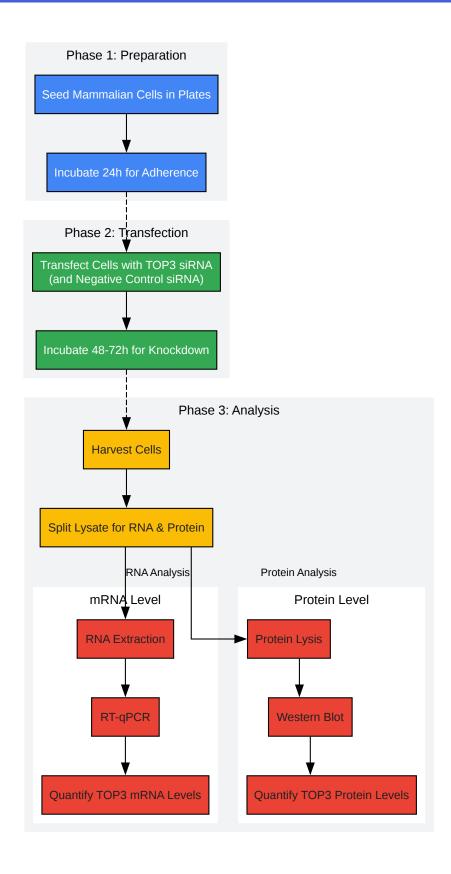


RNA interference (RNAi) is a natural cellular process for regulating gene expression.[4] When exogenous siRNA duplexes are introduced into the cytoplasm, they are recognized by the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA and uses the antisense strand as a guide to find and bind to the complementary messenger RNA (mRNA) sequence of the target gene (e.g., Topoisomerase III). Upon binding, the RISC cleaves the target mRNA, leading to its degradation and preventing its translation into protein. This sequence-specific mRNA degradation results in a transient "knockdown" of the target protein.

Experimental Workflow

The overall workflow for testing Topoisomerase III siRNA knockdown efficiency involves cell preparation, siRNA transfection, and subsequent analysis at the mRNA and protein levels.





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Caption: Workflow for TOP3 siRNA knockdown and validation.



Quantitative Data Summary

Effective siRNA-mediated knockdown results in a significant reduction of both target mRNA and protein. The following table provides representative knockdown efficiencies achieved for various genes using optimized protocols.

Target Gene	siRNA Type	Transfecti on Reagent	Cell Line	Knockdo wn Efficiency (mRNA %)	Knockdo wn Efficiency (Protein %)	Referenc e
TOP3A	Validated siRNA Pool	Lipofectami ne™ RNAiMAX	HeLa	~85-95%	~80-90%	Hypothetic al
ACE2	Custom siRNA (siA1)	Lipofectami ne™ RNAiMAX	Calu-3	>93%	~90%	
TP53	shRNA (lentiviral)	N/A	IMR-32	81-87%	Not Reported	[8]
hTERT	Custom siRNA	PEG-g-PEI	A549	~90%	Not Reported	[4]

Experimental Protocols

Protocol 1: Cell Culture and siRNA Transfection

This protocol is optimized for a 6-well plate format. Volumes should be adjusted for other plate sizes.

Materials:

- Mammalian cell line of choice (e.g., HeLa, HEK293)
- Complete growth medium (e.g., DMEM with 10% FBS)



- Phosphate-Buffered Saline (PBS), sterile
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ RNAiMAX Transfection Reagent
- TOP3-targeting siRNA (validated)
- Negative Control siRNA (non-targeting)
- 6-well tissue culture plates

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection. For HeLa cells, this is typically 2.5 x 10⁵ cells per well.
- Transfection Preparation: On the day of transfection, perform the following for each well.[9]

 a. In tube A, dilute 3 μL of 10 μM siRNA stock (final concentration ~20 nM) in 150 μL of Opti-MEM™ medium. Mix gently.[9] b. In tube B, dilute 9 μL of Lipofectamine™ RNAiMAX reagent in 150 μL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[9] c. Combine the contents of tube A and tube B. Mix gently and incubate for 5-10 minutes at room temperature to allow siRNA-lipid complexes to form.[9]
- Cell Transfection: a. Aspirate the growth medium from the cells. b. Gently add 250 μL of the siRNA-lipid complex mixture dropwise to each well.[9] c. Add 2.25 mL of fresh, antibiotic-free complete growth medium to each well. d. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours before
 harvesting for analysis. The optimal incubation time may vary depending on the stability of
 the TOP3 protein.[7]

Protocol 2: Validation by RT-qPCR

This protocol assesses the reduction in TOP3 mRNA levels.

Materials:



- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
- SYBR Green or TaqMan™ qPCR Master Mix
- Primers for TOP3A or TOP3B
- Primers for a housekeeping gene (e.g., GAPDH, ACTB)
- · Nuclease-free water
- qPCR instrument

Procedure:

- RNA Extraction: Harvest cells 48-72 hours post-transfection. Lyse cells directly in the well
 and extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from 500 ng to 1 μg of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green/TaqMan™ mix, forward and reverse primers (for both TOP3 and the housekeeping gene), and nuclease-free water. b. Add 1-2 µL of cDNA template to each reaction well. c. Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Data Analysis: a. Determine the cycle threshold (Ct) values for TOP3 and the housekeeping gene in both knockdown and negative control samples. b. Calculate the relative knockdown efficiency using the ΔΔCt method. c. The percentage of remaining mRNA is calculated as 2^(-ΔΔCt) * 100. Knockdown efficiency is 100% minus this value.

Protocol 3: Validation by Western Blot

This protocol assesses the reduction in TOP3 protein levels.

Materials:



- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Tris-Glycine transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody (anti-TOP3)
- Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

- Protein Extraction: Harvest cells 48-72 hours post-transfection. Wash cells with ice-cold PBS, then add 100-200 μL of ice-cold RIPA buffer.[10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C.[10] Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix 20-30 μg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

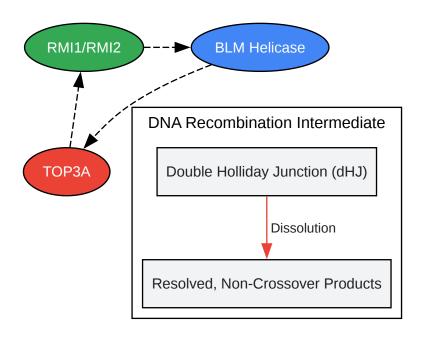


- SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run at 100-150 V until the dye front reaches the bottom.[11] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100 V for 1 hour.[10]
- Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.
 [11][12] b. Incubate the membrane with the primary anti-TOP3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 5 minutes each with TBST.[10] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane three times for 5 minutes each with TBST.[10]
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[11] Re-probe the membrane with a loading control antibody.
- Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities for TOP3 and the loading control. Normalize the TOP3 signal to the loading control and compare the levels in knockdown samples to the negative control to determine protein knockdown efficiency.

TOP3A Signaling Pathway Involvement

Topoisomerase III alpha (TOP3A) is a key component of the BTR (BLM-TOP3A-RMI1/2) dissolvasome complex, which plays a vital role in homologous recombination by resolving double Holliday junction intermediates without crossover.[1] This function is critical for maintaining genome stability.





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Caption: Role of the BTR complex in DNA repair.

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